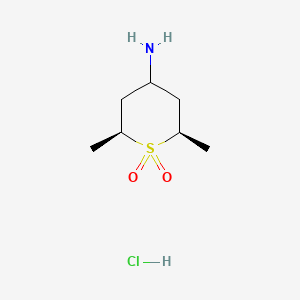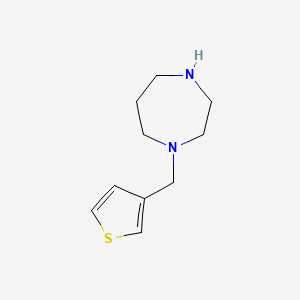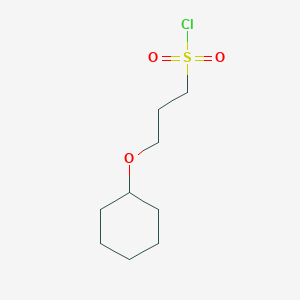
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylate ester, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carboxylate derivatives typically involves asymmetric Michael addition reactions of carboxylate-substituted enones . For Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate, a common synthetic route includes the reaction of 4-ethoxyphenylacetic acid with pyrrolidine and subsequent esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate
- Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15-9-13(12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3 |
Clé InChI |
CXMAHFXDVQWVEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2CNCC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)









![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
